molecular formula C8H8FNO2 B1334959 N-(3-Fluoro-4-hydroxyphenyl)acetamide CAS No. 2045-39-8

N-(3-Fluoro-4-hydroxyphenyl)acetamide

Cat. No. B1334959
CAS RN: 2045-39-8
M. Wt: 169.15 g/mol
InChI Key: IUKUSZOKXZUQHT-UHFFFAOYSA-N
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Description

“N-(3-Fluoro-4-hydroxyphenyl)acetamide” is a chemical compound with the CAS Number: 2045-39-8 . It has a molecular weight of 169.16 .


Molecular Structure Analysis

The molecular formula of “N-(3-Fluoro-4-hydroxyphenyl)acetamide” is C8H8FNO2 . Its average mass is 169.153 Da and its monoisotopic mass is 169.053909 Da .


Physical And Chemical Properties Analysis

“N-(3-Fluoro-4-hydroxyphenyl)acetamide” is a powder at room temperature . It has a molecular weight of 169.16 . The compound’s density is 1.351g/cm³ .

Scientific Research Applications

Synthesis and Characterization

N-(3-Fluoro-4-hydroxyphenyl)acetamide is utilized in the synthesis and characterization of novel compounds. For instance, it has been used in creating new 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, which were structurally analyzed using elemental analysis, IR, and NMR techniques (Yang Man-li, 2008). This highlights its role as a primary compound in synthesizing new chemical entities.

Role in Drug Metabolism Studies

Understanding the metabolism of related compounds can provide insights into the applications of N-(3-Fluoro-4-hydroxyphenyl)acetamide. For instance, studies on the metabolism of 3-chloro-4-fluoro-aniline in animals have helped in identifying metabolites like N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide, indicating its potential biotransformation in biological systems (M. Baldwin & D. H. Hutson, 1980).

Applications in Green Chemistry

In green chemistry, N-(3-Fluoro-4-hydroxyphenyl)acetamide derivatives are important. For instance, N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, is used as an intermediate in the production of azo disperse dyes. A novel catalyst was developed for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, demonstrating the role of these compounds in environmentally friendly synthesis processes (Zhang Qun-feng, 2008).

Use in Organic Syntheses

The compound and its derivatives have applications in organic synthesis. For example, silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized, indicating the chemical versatility of such compounds and their potential utility in various organic syntheses (A. Y. Nikonov et al., 2016).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . For safety, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

N-(3-fluoro-4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h2-4,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKUSZOKXZUQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174406
Record name Acetamide, N-(3-fluoro-4-hydroxyphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Fluoro-4-hydroxyphenyl)acetamide

CAS RN

2045-39-8
Record name N-(3-Fluoro-4-hydroxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2045-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(3-fluoro-4-hydroxyphenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(3-fluoro-4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-fluoro-4-hydroxyphenyl)acetamide
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Synthesis routes and methods

Procedure details

The title compound was prepared from the commercially available 2-fluoro-4-nitrophenol according the procedure of Burckhalter, J. H. et al. (J. Am. Chem. Soc. 1948, 70, 1363). Nitrophenol (5.73 g, 36.5 mmol) and acetic anhydride (3.72 g, 36.5 mmol) were dissolved in acetic acid (20 mL) and PtO2 (150 mg) was then added. The reaction mixture was shaken under H2 atmosphere (50 psi) at RT for 24 h. The precipitate which formed was collected by vacuum filtration and the filter paper was washed with acetic acid (25 mL). The combined filtrate and washing was concentrated in vacuo to give the title compound (2.0 g). The solid that remained on the filter paper was treated with MeOH to dissolve the product and the Pt2O filtered off. The filtrate was concentrated in vacuo and the solid obtained was triturated with 1:1 EtOAc/hexanes (200 mL) to give a second crop of the title compound (1.8 g, 62% overall). 1H NMR (DMSO-d6) δ 9.83 (s, 1H), 9.51 (s, 1H), 7.50 (dd, 1H, J=13.6, 2.5 Hz), 7.03 (d, 1H, J=8.5 Hz), 6.84 (dd, 1H, J=9.3, 9.3 Hz), 1.98 (s, 3H); MS (ESI+) m/z 170.23 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.73 g
Type
reactant
Reaction Step Two
Quantity
3.72 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Schirok, R Kast, S Figueroa‐Pérez… - ChemMedChem …, 2008 - Wiley Online Library
Rho kinase plays a pivotal role in several cellular processes such as vasoregulation, making it a suitable target for the treatment of hypertension and related disorders. We discovered a …
L Wang, M Liu, Y Zu, H Yao, C Wu, R Zhang… - European Journal of …, 2022 - Elsevier
NAMPT is the rate-limiting enzyme in the NAD salvage pathway, which makes it an attractive target for the treatment of many diseases associated with NAD exhaustion such as …
Number of citations: 8 www.sciencedirect.com

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